molecular formula C11H11N3S B8402883 2-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indole-7-amine

2-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indole-7-amine

Cat. No.: B8402883
M. Wt: 217.29 g/mol
InChI Key: FCCTXJXNUWEMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indole-7-amine is a useful research compound. Its molecular formula is C11H11N3S and its molecular weight is 217.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-yl)-1H-indol-7-amine

InChI

InChI=1S/C11H11N3S/c12-8-3-1-2-7-6-9(14-10(7)8)11-13-4-5-15-11/h1-3,6,14H,4-5,12H2

InChI Key

FCCTXJXNUWEMFM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)C2=CC3=C(N2)C(=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-(4,5-dihydro-1,3-thiazol-2-yl)-7-nitro-1H-indole (4.0 g), iron powder (4.0 g), calcium chloride (770 mg), ethanol (45 mL) and water (5 mL) was added 1N hydrochloric acid (0.2 mL), and the mixture was stirred at 80° C. for 2 hr. After cooling the reaction mixture to room temperature, and the insoluble material was filtered off. Saturated aqueous sodium hydrogen carbonate was added to the filtrate, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography (ethyl acetate) to give the title compound (1.9 g, yield 56%) as pale-yellow crystals.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Yield
56%

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